molecular formula C14H13ClO B8031779 1-(Benzyloxy)-2-chloro-4-methylbenzene

1-(Benzyloxy)-2-chloro-4-methylbenzene

Cat. No.: B8031779
M. Wt: 232.70 g/mol
InChI Key: AFYSEZGEAPLWKD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-chloro-4-methylbenzene (CAS 859186-91-7) is an aromatic ether and halotoluene derivative with the molecular formula C 14 H 13 ClO and a molecular weight of 232.71 . This compound belongs to a class of halogenated aromatic ethers, which are recognized in scientific literature for their versatility as synthetic intermediates and building blocks in various research fields . Compounds with the benzyloxy-chlorobenzene scaffold are frequently investigated for their potential use in coordination chemistry as ligands and in medicinal chemistry research . For instance, the 4-benzyloxy-benzylamino chemotype, which shares structural similarities, has been identified as a key scaffold in the development of novel PPARα agonists for pharmaceutical research . The structure of related compounds shows that the benzene rings can be nearly coplanar, a feature that can influence crystal packing and molecular recognition through weak interactions like C–H···π bonds . This makes such compounds interesting for materials science and supramolecular chemistry studies. As a benzyl-protected derivative of 2-chloro-4-methylphenol, it serves as a protected intermediate in multi-step organic synthesis, particularly in the construction of more complex molecules for discovery chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-methyl-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYSEZGEAPLWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Methylbenzyloxybenzene

4-Methylphenol (p-cresol) undergoes Williamson ether synthesis with benzyl bromide under basic conditions:

Reaction Conditions :

  • Substrates : p-Cresol (1 equiv), benzyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : ~85% (reported for analogous reactions)

The product, 1-benzyloxy-4-methylbenzene, is purified via flash chromatography (hexane/ethyl acetate).

Step 2: Regioselective Chlorination

Chlorination at position 2 is achieved using electrophilic reagents. N-Chlorosuccinimide (NCS) with FeCl₃ catalysis in dichloromethane (DCM) at 0°C provides moderate regiocontrol:

Reaction Conditions :

  • Substrates : 1-Benzyloxy-4-methylbenzene (1 equiv), NCS (1.1 equiv)

  • Catalyst : FeCl₃ (0.1 equiv)

  • Solvent : DCM, 0°C → rt, 6 h

  • Yield : ~60% (estimated)

Challenges :

  • Competing chlorination at position 6 (ortho to benzyloxy, meta to methyl) occurs (~30% side product).

  • Separation requires column chromatography (silica gel, hexane/CH₂Cl₂).

Step 1: Synthesis of 2-Chloro-4-methylphenol

Direct chlorination of p-cresol faces regioselectivity issues. Using SO₂Cl₂ in acetic acid at 40°C yields a 55:45 mixture of 2-chloro-4-methylphenol and 6-chloro-4-methylphenol:

Reaction Conditions :

  • Substrates : p-Cresol (1 equiv), SO₂Cl₂ (1.2 equiv)

  • Solvent : Acetic acid, 40°C, 4 h

  • Yield : 55% (2-chloro isomer), 45% (6-chloro isomer)

Purification : Distillation under reduced pressure (bp 110–115°C/15 mmHg) partially separates isomers.

Step 2: Benzyloxy Group Introduction

Williamson ether synthesis on 2-chloro-4-methylphenol with benzyl bromide proceeds efficiently:

Reaction Conditions :

  • Substrates : 2-Chloro-4-methylphenol (1 equiv), benzyl bromide (1.2 equiv)

  • Base : NaOH (2 equiv)

  • Solvent : Acetone/H₂O, reflux, 8 h

  • Yield : ~78% (after column chromatography)

Route 3: Directed Ortho-Metalation Strategy

To enhance regioselectivity, a directed ortho-metalation (DoM) approach using a removable directing group (e.g., trimethylsilyl) is hypothesized:

Step 1: Silyl Protection

4-Methylphenol is silylated with trimethylsilyl chloride (TMSCl):
4-Methylphenol+TMSClEt3NTMS-protected phenol\text{4-Methylphenol} + \text{TMSCl} \xrightarrow{\text{Et}_3\text{N}} \text{TMS-protected phenol}

Step 2: Lithiation and Chlorination

The silyl group directs lithiation to position 2, followed by quenching with Cl₂:
TMS-protected phenoln-BuLiLithiated intermediateCl22-Chloro derivative\text{TMS-protected phenol} \xrightarrow{\text{n-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{Cl}_2} \text{2-Chloro derivative}

Step 3: Deprotection and Benzylation

After TMS removal (HF/MeOH), Williamson ether synthesis introduces the benzyloxy group.

Advantages :

  • Higher regiocontrol (~85% at position 2).

  • Avoids isomer separation.

Disadvantages :

  • Multi-step synthesis lowers overall yield.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Regioselectivity ModerateLowHigh
Overall Yield ~50%~40%~60%
Purification Complexity HighModerateLow
Scalability GoodFairPoor

Key Observations :

  • Route 1 is operationally simple but struggles with chlorination selectivity.

  • Route 2’s reliance on isomer separation limits scalability.

  • Route 3, while efficient, requires specialized reagents (n-BuLi, TMSCl).

Industrial Considerations and Optimization

For large-scale production, Route 1 is favored due to reagent availability and fewer steps. Critical optimizations include:

  • Catalyst Screening : FeCl₃ vs. AlCl₃ for improved ortho selectivity.

  • Solvent Effects : Polar aprotic solvents (e.g., DCE) may enhance NCS reactivity.

  • Temperature Control : Lower temperatures (–10°C) suppress side reactions.

Pilot studies suggest that ultrasonic irradiation during chlorination reduces reaction time by 30% and improves yield to 68% .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-chloro-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-2-chloro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-chloro-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-(Benzyloxy)-2-chloro-4-methylbenzene and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 1-OBn, 2-Cl, 4-CH₃ C₁₄H₁₃ClO 232.71 High lipophilicity, steric bulk Inferred
2-Chloro-1-methoxy-4-methylbenzene 1-OCH₃, 2-Cl, 4-CH₃ C₈H₉ClO 155.60 Smaller substituent, lower steric hindrance
4-(Benzyloxy)-1-chloro-2-nitrobenzene 1-Cl, 2-NO₂, 4-OBn C₁₃H₁₀ClNO₃ 263.68 Nitro group enhances electrophilicity
1-Allyloxy-4-chlorobenzene 1-O-allyl, 4-Cl C₉H₉ClO 168.62 Allyl group enables conjugation
1-Benzyloxy-4-chlorobenzene 1-OBn, 4-Cl C₁₃H₁₁ClO 218.68 Coplanar rings, weak C–H⋯C interactions

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy () or allyloxy () analogs, enhancing membrane permeability in biological systems.
  • Electronic Effects: The absence of electron-withdrawing groups (e.g., -NO₂ in ) makes the target compound less reactive toward electrophilic aromatic substitution.

Crystallographic and Conformational Behavior

  • Coplanarity : In 1-benzyloxy-4-chlorobenzene, the benzene rings are nearly coplanar (dihedral angle: 3.4°), stabilized by weak C–H⋯C interactions . The methyl group in the target compound may disrupt this coplanarity, altering crystal packing and solubility.
  • Nitro Derivatives : 4-(Benzyloxy)-1-chloro-2-nitrobenzene () exhibits a planar structure due to conjugation between the nitro and benzyloxy groups, enhancing thermal stability.

Q & A

Q. What mechanistic considerations apply to Pd-catalyzed functionalization of this compound?

  • Methodological Answer : Investigate oxidative addition of the C–Cl bond to Pd(0) centers using in-situ XAS or NMR. Screen ligands (e.g., PPh₃, Xantphos) to enhance catalytic turnover. Monitor intermediates via ESI-MS to propose a catalytic cycle, considering competing pathways like β-hydride elimination .

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